molecular formula C10H10O4 B086241 cis-Ferulic acid CAS No. 1014-83-1

cis-Ferulic acid

Cat. No.: B086241
CAS No.: 1014-83-1
M. Wt: 194.18 g/mol
InChI Key: KSEBMYQBYZTDHS-HYXAFXHYSA-N
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Description

cis-Ferulic acid: is a naturally occurring phenolic compound derived from various plant sources such as seeds, nuts, leaves, and fruits. It is a derivative of cinnamic acid and is known for its potent antioxidant properties. The structure of this compound consists of a phenyl ring with methoxy and hydroxy substituents at positions 3 and 4, respectively, and a propenoic acid side chain in the cis configuration .

Scientific Research Applications

cis-Ferulic acid has a wide range of scientific research applications across various fields:

Mechanism of Action

Target of Action

cis-Ferulic acid, a phenolic substance widely found in plants, has been shown to have a variety of biological targets. It has been found to have potent anti-oxidative and anti-inflammatory effects, and it modulates unique neuro-signaling pathways . It has been shown to inhibit the PI3K/AKT pathway, the production of ROS, and the activity of aldose reductase . It also targets Phosphatase PTP1B .

Mode of Action

This compound interacts with its targets in several ways. It has been shown to inhibit the PI3K/AKT pathway, which plays a key role in cell survival and growth . It also reduces the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells . Furthermore, it inhibits the activity of aldose reductase, an enzyme involved in the polyol pathway that can lead to complications in diabetes .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to modulate the PI3K/AKT pathway, which is involved in cell survival and growth . It also affects the production of ROS, which can cause oxidative stress and damage to cells . Furthermore, it inhibits the activity of aldose reductase, an enzyme involved in the polyol pathway . The degradation pathway of G-lignin (ferulic acid) can be divided into non-oxidative decarboxylation pathway, CoA-dependent non-β-oxidation pathway, CoA-dependent β-oxidation pathway, and side chain reduction pathway .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats. It has been found that the compound is rapidly absorbed and distributed in the body. The low values of T1/2 (abs) (0.07 ± 0.00 h), T1/2 (α) (0.16 ± 0.12 h) and T1/2 (β) (1.77 ± 0.71 h) revealed the rapid absorption and distribution of this compound in rats .

Result of Action

The action of this compound results in several molecular and cellular effects. It has been shown to have potent anti-oxidative and anti-inflammatory effects . It also has ant-apoptotic and anti-platelet effects . It has been shown to have anticancer activity, arising mostly from its capability to suppress reactive oxygen species that protects cellular components, such as DNA, peptides, and lipids, from oxidative damage .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it has been shown to have antiviral activities against Respiratory syncytial virus (RSV), but its efficacy can vary depending on the specific strain of the virus . Additionally, it has been shown to undergo trans–cis photoisomerization under irradiation, which can affect its antioxidant activity .

Safety and Hazards

May be harmful if inhaled. May cause respiratory tract irritation. May be harmful if absorbed through skin. May cause skin irritation. May cause eye irritation. May be harmful if swallowed .

Future Directions

In the future, ferulic acid may be an important ingredient of multicomponent formulations, alleviating adverse effects of common chemotherapeutics used in treatment of drug-resistant cancers . It is known that ferulic acid has antitumor activity and that, at high doses, it is less toxic to normal cells than to cancer ones .

Biochemical Analysis

Biochemical Properties

cis-Ferulic acid interacts with various enzymes, proteins, and other biomolecules. It has been found to modulate enzyme activity . It can inhibit the activities of acetylcholinesterase and butyrylcholinesterase . It also inhibits the CK2-mediated phosphorylation of tyrosinase .

Cellular Effects

This compound has a wide range of effects on various types of cells and cellular processes. It can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS) . It can also interfere with the cell cycle of cancer cells, arrest most cancer cells in G0/G1 phase , and exert an antitumor effect by inducing autophagy .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts on a series of intracellular and extracellular targets and is involved in the regulation of tumor cell signaling pathways, including the phosphatidylinositol 3 kinase (PI3K)/protein kinase B (AKT), B-cell lymphoma-2 (Bcl-2), and tumor protein 53 (P53) pathways .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, ferulic acid (40, 80 mg/kg. p.o.) as an adjuvant therapy ameliorated depression-like phenotypes in PTZ kindling induced chronic epileptic animals without affecting anti-epileptic potential of the levetiracetam .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a by-product of the metabolism of phenylalanine and tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Base-Catalyzed Hydrolysis: cis-Ferulic acid can be synthesized through the base-catalyzed hydrolysis of γ-oryzanol found in rice bran oil soapstock. This method involves the use of potassium hydroxide (KOH) and ethanol as a cosolvent.

    Chemical Synthesis: Another method involves the chemical synthesis of this compound from vanillin via the Wittig–Horner reaction or Knoevenagel reaction.

Industrial Production Methods:

    Biotechnological Production: this compound can be produced using metabolically engineered Escherichia coli.

Comparison with Similar Compounds

cis-Ferulic acid is compared with other similar phenolic compounds, highlighting its uniqueness:

    Caffeic Acid: Both this compound and caffeic acid are phenolic acids with antioxidant properties.

    p-Coumaric Acid: Similar to this compound, p-coumaric acid is a derivative of cinnamic acid.

    Vanillic Acid: Vanillic acid is another phenolic compound with antioxidant properties.

Similar Compounds

Properties

IUPAC Name

(Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEBMYQBYZTDHS-HYXAFXHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301034732
Record name (2Z)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301034732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014-83-1
Record name cis-Ferulic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1014-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ferulic acid (cis)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2Z)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301034732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1 g of methyl 3-[2-(3,4-dimetoxyphenyl)-7-methoxy-3-methoxycarbonyl-2,3-dihydro -1-benzofuran-5-yl]prop-2-enoate, 10 mL of acetone and 2.5 mL of water were mixed and stirred to dissolve. Then, 3% NaOH (6 mL) was added to the mixture and stirred for 0.5 hr. After reaction completed, the mixture was acidified and purified by chromatography on silica gel column with a 1:2:0.8 V/V mixture of petroleum ether, ethyl acetate and acetic acid as eluent. After removing solvent, it gave 1.5 g yellow solid of 5-[(E)-2-carboxyethenyl]-2-(3,4-dimetoxyphenyl)-2,3-dihydro-7-methoxy-3-benzofurancarboxylic acid (IM2).
Name
methyl 3-[2-(3,4-dimetoxyphenyl)-7-methoxy-3-methoxycarbonyl-2,3-dihydro -1-benzofuran-5-yl]prop-2-enoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Vanillin (40 g, 263 mmol) was dissolved in pyridine (120 ml), and malonic acid (41 g, 395 mm ol) was added, followed by piperidine (4 ml). The mixture was heated at 90° C. for 6 hs under N2. After removal of pridine, the residue was poured into water (500 ml), acidified to PH=3 by aq.HCl. The precipitate was collected, washed by water (150 ml×3), and dried to give product (47 g, 91.8%). LC-MS: m/e 193 (M−1)
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Yield
91.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of cis-ferulic acid?

A1: this compound has the molecular formula C10H10O4 and a molecular weight of 194.19 g/mol.

Q2: How is this compound structurally different from trans-ferulic acid?

A2: this compound and trans-ferulic acid are geometric isomers. They share the same molecular formula but differ in the spatial arrangement of their atoms around the double bond in the propenoic acid side chain.

Q3: What spectroscopic techniques are commonly used to identify and characterize this compound?

A3: Researchers frequently employ techniques like UV spectroscopy, NMR (1H and 13C), HPLC, GC-MS, and LC-MS to identify and characterize this compound. [, ]

Q4: How stable is this compound under different conditions?

A4: this compound can convert to its trans isomer under certain conditions, such as exposure to light or alkaline environments. [, , ] Its stability in different solvents and formulations is also an area of ongoing research.

Q5: What are some known applications of this compound?

A5: Due to its isomerization to the trans form, this compound is primarily studied in the context of its formation from trans-ferulic acid and its potential role in plant biology. [, , , ]

Q6: What is the role of this compound in plants?

A6: While trans-ferulic acid is a key component of plant cell walls, particularly in strengthening lignin, the role of this compound is less well understood. It is found in lower quantities than the trans isomer and is believed to potentially influence root growth and differentiation. [, ]

Q7: How is the content of this compound affected by environmental factors in plants?

A7: Studies indicate that factors like nitrogen levels in soil can influence the accumulation of this compound in wheat grains, although these effects seem to be less pronounced than for other phenolic acids. []

Q8: Does this compound contribute to the yellowing of wood pulp?

A8: Yes, research suggests that this compound, formed through the photoisomerization of trans-ferulic acid in wood pulp, contributes to the undesirable yellowing observed in unbleached white spruce mechanical pulp. []

Q9: How do structural differences between this compound and trans-ferulic acid affect their biological activities?

A9: The trans configuration is generally considered more biologically active. For example, trans-ferulic acid shows stronger anti-babesial activity than this compound. [] The difference in their spatial arrangements likely influences their binding affinities to target molecules.

Q10: Is sulfate conjugation known to affect the activity of ferulic acid isomers?

A10: Yes, research on Shimotsu-To, a traditional Chinese medicine containing ferulic acid derivatives, suggests that sulfate conjugation can inactivate the inhibitory effect of trans-ferulic acid on platelet aggregation. [] It is plausible that a similar effect might be observed with this compound.

Q11: What analytical methods are used to quantify this compound in plant materials or other matrices?

A11: Researchers commonly utilize techniques like HPLC, often coupled with UV or DAD detectors, to quantify this compound in various matrices. [, , , ]

Q12: What are the common methods for extracting this compound from plant materials?

A12: Extraction of this compound, often alongside other phenolic acids, often involves alkaline hydrolysis of plant materials followed by solvent extraction, with ethyl acetate being a common choice. [, ]

Q13: Can you explain the pH-zone-refining counter-current chromatography technique used for separating ferulic acid isomers?

A13: This specialized technique allows for the separation of compounds with similar properties, such as cis- and trans-ferulic acid, based on their differing affinities for a stationary phase under specific pH conditions. []

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